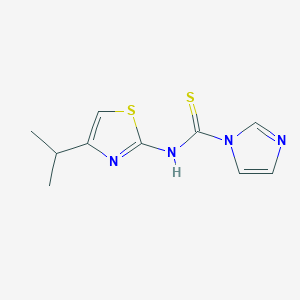
n-(4-Isopropylthiazol-2-yl)-1h-imidazole-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is a heterocyclic compound that contains both thiazole and imidazole rings. This compound is of interest due to its potential biological activities, including antibacterial and antifungal properties. The presence of the thiazole ring, which is known for its diverse biological activities, makes this compound a promising candidate for further research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the reaction of 4-isopropylthiazole-2-amine with carbon disulfide and an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction. The mixture is then heated to a specific temperature to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole or imidazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted thiazole or imidazole derivatives
科学研究应用
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Potential use as a lead compound for the development of new antimicrobial agents.
Industry: Used in the development of new materials with specific properties, such as antimicrobial coatings for medical devices and surfaces.
作用机制
The mechanism of action of N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide involves the inhibition of key enzymes and pathways in bacterial and fungal cells. The compound targets the biosynthesis of essential cellular components, leading to the disruption of cell membrane integrity and ultimately cell death. Molecular docking studies have shown that the compound binds to specific active sites on target enzymes, inhibiting their function and preventing the growth and proliferation of microorganisms .
相似化合物的比较
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
N-(4-Isopropylthiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its dual presence of thiazole and imidazole rings, which confer a broad spectrum of biological activities. The isopropyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets. Compared to similar compounds, it exhibits a distinctive mode of action and higher potency against certain bacterial and fungal strains .
属性
分子式 |
C10H12N4S2 |
|---|---|
分子量 |
252.4 g/mol |
IUPAC 名称 |
N-(4-propan-2-yl-1,3-thiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C10H12N4S2/c1-7(2)8-5-16-9(12-8)13-10(15)14-4-3-11-6-14/h3-7H,1-2H3,(H,12,13,15) |
InChI 键 |
LPCWBIDEYNTTTN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CSC(=N1)NC(=S)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















